2,2-Dimethyl-1,3-dioxane-4,5,6-trione

Description

Context within Cyclic Polycarbonyl Chemistry

Cyclic polycarbonyl compounds are organic molecules that contain two or more carbonyl (C=O) groups as part of a ring system. The chemistry of these compounds is largely dictated by the electronic interactions between the adjacent carbonyl groups. In the case of vicinal (adjacent) polycarbonyls, such as 1,2,3-tricarbonyl compounds, these interactions lead to significant electronic repulsion between the parallel dipole moments of the carbonyl groups. This repulsion results in high reactivity and often, instability. libretexts.org The central carbonyl group in a linear tricarbonyl system is known to be particularly reactive. libretexts.org

2,2-Dimethyl-1,3-dioxane-4,5,6-trione fits into the sub-class of vicinal tricarbonyls. Its structure is analogous to other cyclic polyketones that have been subjects of chemical investigation. The study of such compounds is crucial for understanding the limits of molecular stability and for developing novel synthetic methodologies that can harness their high reactivity. For instance, 1,2,3-triketones are recognized as highly reactive enophiles in carbonyl-ene reactions. nih.gov

Distinctive Structural Features of the this compound System

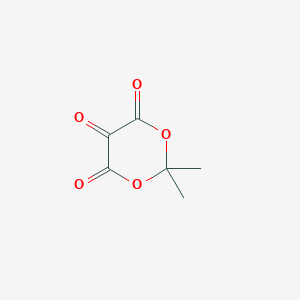

The defining feature of this compound is the presence of three contiguous carbonyl groups at positions 4, 5, and 6 of the 1,3-dioxane (B1201747) ring. This arrangement is expected to impose significant strain and unique electronic properties on the molecule.

Key Structural Aspects:

Vicinal Tricarbonyl Moiety: The sequence of three adjacent carbonyl groups is the primary determinant of the molecule's chemical character. The central carbonyl group is flanked by two others, leading to a highly electrophilic center.

1,3-Dioxane Ring: The heterocyclic ring includes two oxygen atoms and is conformationally restrained. The gem-dimethyl group at the C2 position, also present in Meldrum's acid, locks the conformation of the ring.

High Reactivity: The accumulation of electron-withdrawing carbonyl groups and the inherent strain are predicted to make this compound highly susceptible to nucleophilic attack and potentially prone to decomposition, such as the loss of carbon monoxide. libretexts.org For example, diphenylpropanetrione readily adds water to form a stable monohydrate at its central carbonyl group. libretexts.org

A comparison of the structural features of Meldrum's acid and its tricarbonyl analogue is presented below.

| Feature | 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) | This compound |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | This compound |

| Molecular Formula | C₆H₈O₄ | C₆H₆O₅ |

| Carbonyl Groups | Two, separated by a methylene (B1212753) group | Three, contiguous |

| Key Feature | Acidic methylene group at C5 | Highly electrophilic central carbonyl at C5 |

Historical Overview of Research into the Tricarbonyl Analogue of Meldrum's Acid

Research into Meldrum's acid, first synthesized in 1908, has been extensive. wikipedia.org Its high acidity and utility as a synthetic intermediate are well-documented. nih.govclockss.org However, the history of its tricarbonyl analogue, this compound, is conspicuously sparse.

A thorough review of scientific literature reveals a significant lack of studies focused on the synthesis or isolation of this specific compound. While the chemistry of vicinal tricarbonyl compounds has been explored in other molecular frameworks, the specific case of the Meldrum's acid trione (B1666649) appears to be a largely theoretical or uninvestigated area. The inherent instability of vicinal tricarbonyls likely presented a substantial challenge to early and even modern synthetic chemists, directing research efforts towards more stable and synthetically viable molecules.

Current Status of Research on the Parent this compound

As of now, there is no significant body of published research detailing the successful synthesis, isolation, or characterization of this compound. The compound is not commercially available and does not appear in major chemical databases with associated experimental data.

The challenges in synthesizing this molecule likely stem from the high reactivity of the 1,2,3-tricarbonyl system. Potential synthetic routes, such as the oxidation of a suitable precursor like a β-hydroxycarbonyl compound, might lead to a highly unstable intermediate that readily undergoes further reactions or decomposition. nih.gov The propensity for the central carbonyl group of a trione to be lost as carbon monoxide or to react with water presents significant hurdles for its isolation. libretexts.org

Future research in this area could involve:

Theoretical and computational studies to predict the stability, geometry, and spectral properties of the molecule.

Matrix isolation techniques at low temperatures to synthesize and characterize the compound while preventing decomposition.

Exploration of its potential as a transient intermediate in organic reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxane-4,5,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-6(2)10-4(8)3(7)5(9)11-6/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRRJTYLFQIZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=O)C(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505284 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75307-61-8 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 2,2 Dimethyl 1,3 Dioxane 4,5,6 Trione

Quantum Chemical Characterization of Electronic Structure

The electronic structure of Meldrum's acid is fundamental to its chemical properties. Quantum chemical methods have been employed to characterize its molecular orbitals, charge distribution, and electrophilicity, providing a quantitative basis for its reactivity.

Molecular orbital (MO) theory has been a key tool in explaining the high acidity of Meldrum's acid. Ab initio MO and combined quantum mechanics/molecular mechanics (QM/MM) Monte Carlo simulations have revealed that the unusual acidity is not merely an additive effect of the two ester groups. researchgate.net A significant nonadditive effect, arising from the preferential stabilization of the enolate anion through anomeric stereoelectronic interactions, plays a major role. researchgate.net

Studies using reactive hybrid orbital (RHO) theory have further illuminated the electronic factors contributing to its acidity. These investigations show a consistent relationship between the C-H acidities of carbonyl compounds and the properties of their localized reactive orbitals. nih.gov The energy levels of the unoccupied RHOs of the C-H moiety in Meldrum's acid exhibit a strong linear correlation with experimental deprotonation energies. nih.gov This suggests that the acidity can be understood in terms of the electron-accepting capabilities of the C-H bond's unoccupied orbitals. nih.gov

The conformation of the molecule also influences its electronic properties. The energy-minimizing boat conformation of Meldrum's acid places the alpha-proton's σCH orbital in an optimal alignment with the πCO orbitals of the carbonyl groups. wikipedia.org This alignment leads to an unusually strong destabilization of the C-H bond in the ground state, contributing to its high acidity. wikipedia.org

The distribution of electron density within the Meldrum's acid molecule is crucial for understanding its reactivity towards nucleophiles and electrophiles. The C4 and C6 positions are susceptible to nucleophilic attack, while the C5 position is readily involved in electrophilic substitution reactions. researchgate.net

While specific charge distribution values for the parent Meldrum's acid are not detailed in the provided search results, the electrophilicity of its derivatives has been quantified. For instance, the electrophilicity parameters (E) for various 5-benzylidene-2,2-dimethyl researchgate.netCurrent time information in Edmonton, CA.dioxane-4,6-diones have been determined through kinetic studies of their reactions with carbanions. nih.gov These parameters are calculated using the correlation log k₂(20 °C) = s(N + E), allowing for the prediction of a wide range of absolute rate constants for Michael additions. nih.gov This highlights the high electrophilicity of the exocyclic double bond in these derivatives, a property that stems from the electron-withdrawing nature of the dicarbonyl moiety.

Prediction of Spectroscopic Attributes

Computational methods are also employed to predict the spectroscopic properties of molecules, offering a means to interpret experimental spectra and to characterize transient or difficult-to-isolate species.

Density Functional Theory (DFT) calculations are a common approach for simulating vibrational spectra. For derivatives of Meldrum's acid, DFT calculations have been performed using the Gaussian 09 package with hybrid functionals like B3LYP and PBEPBE at the 6-311G(d,p) basis set to calculate vibrational frequencies. nih.govacs.org These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to assign vibrational modes and to confirm molecular structures. A study on a new Meldrum's acid derivative containing a 2-hydroxyphenylamino moiety also utilized DFT calculations for vibrational spectroscopic analysis. dntb.gov.ua

| Computational Method | Basis Set | Application |

| DFT (B3LYP, PBEPBE) | 6-311G(d,p) | Calculation of vibrational frequencies |

This table summarizes the computational methods used for vibrational spectroscopy simulations of Meldrum's acid derivatives.

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting electronic absorption and emission spectra. nih.govacs.org TD-DFT calculations have been used to predict the electronic spectra of salt cocrystals containing the Meldrum's acid group. nih.govacs.org For instance, in two such compounds, the experimental UV-Vis spectra showed two absorption bands around 241-245 nm and 377-379 nm. nih.gov TD-DFT calculations at the PBEPBE/6-311G(d,p) level were able to successfully simulate these spectra. nih.govacs.org The higher energy band was attributed to a π → π* transition of the cation, while the lower energy band was assigned to an n → π* transition of the Meldrum's acid anion. nih.gov

| Computational Method | Basis Set | Predicted Transitions |

| TD-DFT (PBEPBE) | 6-311G(d,p) | π → π* (cation), n → π* (Meldrum's acid anion) |

This table details the computational methods and predicted electronic transitions for Meldrum's acid derivatives.

Conformational Analysis and Energetic Considerations

The three-dimensional structure and conformational flexibility of Meldrum's acid and its derivatives are critical to their reactivity. Computational studies have provided valuable insights into the preferred conformations and the energetic barriers between them.

Theoretical investigations at the MP2/6-31+G, B3LYP/6-31+G, and higher levels of theory predict a boat conformation for Meldrum's acid. inha.ac.kr This is in agreement with crystallographic data. inha.ac.kr The preference for the boat form is attributed to two strong nO → σ*CO geminal stereoelectronic interactions. inha.ac.kr As the ether oxygen in the ring is successively replaced by a methylene (B1212753) group in related cyclic compounds, the preferred conformation gradually shifts from a boat to a twisted chair and then to a chair. inha.ac.kr

The conformational analysis of derivatives of Meldrum's acid has also been a subject of computational study. For instance, the cyclization reactions of hydroxylethyl and anilinoethyl derivatives of Meldrum's acid have been explored using MP2/6-311+G(d,p) calculations in an aqueous environment. researchgate.net These studies revealed that the minimum energy conformation of the ethyl derivatives corresponds to the structure that initiates cyclization. researchgate.net In contrast, for the less reactive methylene analogues, the entrance channel conformations for cyclization are significantly less stable than the energy minimum, which helps to explain their lack of reactivity. researchgate.net Intramolecular hydrogen bonds were found to play a crucial role in stabilizing the minimum energy conformations. researchgate.net

| Compound Family | Computational Method | Predicted Conformation | Key Stabilizing Factor |

| Meldrum's acid | MP2, B3LYP | Boat | nO → σ*CO geminal interactions |

| Cyclization precursors (ethyl derivatives) | MP2 | Cyclization-initiating | Favorable for reaction |

| Cyclization precursors (methylene derivatives) | MP2 | Non-cyclizing | Stabilized by intramolecular H-bonds, high barrier to reactive conformation |

This table summarizes the findings of conformational analyses for Meldrum's acid and its derivatives.

Stability Assessments and Theoretical Decomposition Pathways

No published studies were identified that have performed stability assessments or proposed theoretical decomposition pathways for 2,2-Dimethyl-1,3-dioxane-4,5,6-trione. Such studies would typically involve computational methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's thermodynamic stability, identify potential fragmentation patterns under various conditions (e.g., thermal or photochemical), and calculate the energy barriers associated with these decomposition routes. Without primary research, any discussion on this topic would be purely speculative.

Synthetic Methodologies and Challenges for 2,2 Dimethyl 1,3 Dioxane 4,5,6 Trione

Reported Attempts at Parent Tricarbonyl Synthesis

A comprehensive review of scientific literature indicates a notable absence of reported successful or unsuccessful attempts at the synthesis of 2,2-dimethyl-1,3-dioxane-4,5,6-trione. This suggests that the inherent instability of the target molecule may have discouraged synthetic exploration.

There are no specific documented unsuccessful syntheses for this compound in the reviewed literature. The lack of published attempts points towards the predicted high reactivity and instability of the target compound, making its isolation and characterization a significant synthetic obstacle.

The formation of vicinal tricarbonyl systems is an intrinsically challenging endeavor due to the electrostatic repulsion between the adjacent, highly polarized carbonyl groups. nih.gov This repulsion leads to a high-energy state, rendering the molecule unstable and prone to decomposition or rearrangement. In the specific case of the 2,2-dimethyl-1,3-dioxane (B13969650) ring, these challenges are further amplified. The presence of two oxygen atoms in the ring can influence the electronic properties of the carbonyl groups, potentially increasing their electrophilicity and susceptibility to nucleophilic attack. Furthermore, the rigid chair-like conformation of the dioxane ring may introduce additional ring strain upon the introduction of three adjacent sp²-hybridized carbon atoms. The high electrophilicity of the central carbonyl carbon would make the compound extremely susceptible to hydration, likely existing as a stable hydrate, similar to ninhydrin. wikipedia.org

Proposed Retrosynthetic Strategies for the this compound Core

Despite the challenges, several retrosynthetic strategies can be proposed for the synthesis of the this compound core.

One plausible approach begins with the well-known and readily available 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid. chemicalbook.comwikipedia.org The active methylene (B1212753) group at the C5 position is a key site for functionalization. nih.gov A direct oxidation of this position could potentially yield the desired trione (B1666649). This disconnection is conceptually straightforward but mechanistically challenging due to the potential for over-oxidation or ring cleavage.

Scheme 1: Retrosynthetic analysis starting from Meldrum's acid.

Reactivity and Reaction Mechanisms of 2,2 Dimethyl 1,3 Dioxane 4,5,6 Trione

Ene Reactions of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione ('oxo-Meldrum's Acid')

Detailed experimental data on the ene reactions of this compound are not extensively available in the current body of scientific literature. However, the structural features of the molecule allow for informed predictions regarding its behavior in such reactions.

The central carbonyl group at the 5-position of this compound is anticipated to be highly electrophilic. This heightened reactivity is a consequence of the cumulative electron-withdrawing effects of the two adjacent carbonyl groups at positions 4 and 6. This electronic environment significantly polarizes the C=O bond at the central carbon, making it a prime target for nucleophilic attack, a key step in the ene reaction. The significant ring strain imposed by the planar arrangement of the three ketone functionalities is also thought to enhance its reactivity toward both nucleophilic and electrophilic agents.

In the absence of specific experimental results for this compound, the stereochemical and regiochemical outcomes of its potential ene reactions can be hypothesized based on established principles. The facial selectivity of the attack by an ene component would likely be influenced by the steric hindrance posed by the gem-dimethyl group at the 2-position. The regiochemistry of the reaction would be dictated by the nature of the ene partner, with the formation of the new carbon-carbon bond occurring at the more nucleophilic terminus of the alkene.

The mechanistic pathways for ene reactions involving this compound are expected to proceed through a concerted pericyclic transition state. The high electrophilicity of the central carbonyl group would facilitate the interaction with the highest occupied molecular orbital (HOMO) of the ene component. Lewis acid catalysis could potentially accelerate these reactions by further enhancing the electrophilicity of the carbonyl group.

Hypothetical Nucleophilic Addition Reactions

The tricarbonyl nature of this compound makes it a highly susceptible substrate for nucleophilic addition reactions. It is predicted that nucleophiles would preferentially attack the central carbonyl group at the 5-position due to its enhanced electrophilicity.

Hypothetical Nucleophilic Addition Reactions

| Nucleophile | Predicted Product | Reaction Conditions |

|---|---|---|

| Grignard Reagents (RMgX) | Tertiary alcohol at C5 | Anhydrous ether or THF |

| Organolithium Reagents (RLi) | Tertiary alcohol at C5 | Anhydrous ether or THF |

| Hydride Reagents (e.g., NaBH₄) | Secondary alcohol at C5 | Protic solvent (e.g., ethanol) |

Potential for Cycloaddition Processes

The strained ring system and the presence of multiple carbonyl groups in this compound suggest its potential participation in various cycloaddition reactions. For instance, it could theoretically act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The central C=O bond, being the most electrophilic, would be the likely site of [4+2] cycloaddition.

Consideration of Photochemical and Thermochemical Transformations

The photochemical and thermochemical behavior of this compound remains largely unexplored. However, analogous to other cyclic ketones, it is plausible that this compound could undergo photochemical reactions such as Norrish Type I or Type II cleavage upon UV irradiation. Thermochemically, the significant ring strain suggests that the molecule may be prone to decomposition at elevated temperatures, potentially leading to fragmentation and the formation of highly reactive intermediates like ketenes.

Derivatives of 2,2 Dimethyl 1,3 Dioxane 4,5,6 Trione and Their Chemistry

Synthesis of 5-Substituted Hydrazone Derivatives

The synthesis of hydrazone derivatives of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione is a key area of investigation, providing a pathway to a variety of functionalized molecules.

Synthesis of this compound 5-(phenylhydrazone)

The preparation of this compound 5-(phenylhydrazone) can be achieved through the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with a suitable precursor that introduces the phenylhydrazono group at the C5 position. A closely related compound, 2,2-dimethyl-5-((2-phenylhydrazinyl)methylene)-1,3-dioxane-4,6-dione, has been synthesized by a one-pot reaction involving 2,2-dimethyl-1,3-dioxane-4,6-dione, methylorthoformate, and phenylhydrazine (B124118) in ethanol. researchgate.net This reaction proceeds by first forming an electrophilic intermediate from Meldrum's acid and methylorthoformate, which then reacts with phenylhydrazine.

While a direct synthesis of the target compound without the methylene (B1212753) linker is not explicitly detailed in readily available literature, the general principle of condensing a 1,3-dicarbonyl compound with a hydrazine (B178648) is a well-established method for forming hydrazones. In the case of the highly reactive this compound, the reaction with phenylhydrazine would be expected to readily form the corresponding 5-phenylhydrazone derivative.

A series of substituted phenylhydrazone derivatives of 2,2-dimethyl-1,3-dioxan-4,5,6-trione have been prepared, indicating the feasibility of this synthetic route with various substituted phenylhydrazines. rsc.org

Exploration of Other Hydrazone and Oxime Analogues

The synthetic methodology can be extended to a variety of other hydrazone and oxime analogues. The reaction of this compound with different substituted hydrazines can yield a library of hydrazone derivatives with diverse electronic and steric properties.

Similarly, oxime analogues can be synthesized by the reaction of the tricarbonyl compound with hydroxylamine (B1172632) or its derivatives. The condensation of a ketone with hydroxylamine is a standard method for the formation of oximes. Given the reactivity of the central carbonyl group in the trione (B1666649), a facile reaction with hydroxylamine hydrochloride in the presence of a base would be expected to yield the corresponding 5-oxime derivative. The synthesis of various oximes from substituted tetrahydropyran-4-ones has been reported, demonstrating the general applicability of this reaction to cyclic ketones.

Advanced Synthetic Transformations of Tricarbonyl Derivatives

The hydrazone and oxime derivatives of this compound are not merely synthetic targets but also serve as versatile intermediates for further chemical transformations. The inherent reactivity of the dioxanetrione ring system, coupled with the functionality of the hydrazone or oxime moiety, allows for a range of advanced synthetic applications.

One important transformation is the use of these derivatives in cyclization reactions to form novel heterocyclic systems. For instance, acyl Meldrum's acid derivatives have been utilized in electrophilic cyclization reactions to prepare tetrahydroquinolin-2-one derivatives. researchgate.net This suggests that the hydrazone and oxime derivatives could undergo similar intramolecular reactions to yield complex fused heterocyclic structures.

Furthermore, the exocyclic double bond in 5-substituted derivatives of Meldrum's acid acts as a Michael acceptor. These compounds readily undergo Michael addition reactions with various nucleophiles. For example, the reaction of 5-arylmethylidene derivatives of Meldrum's acid with N,N'-diphenyldithiomalondiamide leads to the formation of Michael adducts, which can then undergo further heterocyclization. nih.gov This reactivity opens up avenues for the synthesis of highly functionalized carbocyclic and heterocyclic frameworks.

Pyrolysis of Meldrum's acid derivatives is another powerful synthetic tool, leading to the formation of reactive ketene (B1206846) intermediates. chemicalbook.com These intermediates can then participate in various cycloaddition and cyclization reactions. It is conceivable that the hydrazone and oxime derivatives of the trione could be subjected to thermal conditions to generate novel ketene species, which could then be trapped with suitable reagents to afford complex molecular architectures.

Structural Elucidation and Spectroscopic Characterization Methodologies for Derivatives

The definitive identification and structural analysis of the synthesized derivatives are crucial for understanding their chemical properties and reactivity. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of these derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

For the phenylhydrazone derivatives, the ¹H NMR spectra typically show characteristic signals for the aromatic protons of the phenyl ring and the N-H proton of the hydrazone moiety. The chemical shift of the N-H proton can be particularly informative, as it is sensitive to intramolecular hydrogen bonding. For instance, in 2,2-dimethyl-5-(phenylacetyl)-1,3-dioxane-4,6-dione, a broad singlet for the enolic proton is observed at a significantly downfield chemical shift (δ 15.0), indicating strong intramolecular hydrogen bonding. blogspot.com Similar effects would be expected for the N-H proton in the hydrazone derivatives.

The ¹H NMR spectrum of the parent 2,2-dimethyl-1,3-dioxane-4,6-dione shows a singlet for the two methyl groups and a singlet for the methylene protons at the C5 position. chemicalbook.comspectrabase.com Upon formation of a 5-substituted derivative, the signal for the C5 protons is replaced by signals corresponding to the substituent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the carbon atom of the C=N bond in the hydrazone or oxime are particularly diagnostic.

The following table summarizes typical ¹H NMR chemical shifts for related compounds:

| Compound | Proton | Chemical Shift (δ, ppm) |

| 2,2-dimethyl-5-(phenylacetyl)-1,3-dioxane-4,6-dione | C(CH₃)₂ | 1.65 (s, 6H) |

| CH₂ | 4.30 (s, 2H) | |

| Ar-H | 7.20 (s, 5H) | |

| enolic OH | 15.0 (br s, 1H) |

Data sourced from Organic Syntheses Procedure. orgsyn.org

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray crystallography provides unambiguous confirmation of the molecular structure in the solid state, including detailed information on bond lengths, bond angles, and stereochemistry.

The crystal structures of 2,2-dimethyl-1,3-dioxan-4,5,6-trione 5-(2-nitrophenylhydrazone) and 5-(2-chlorophenylhydrazone) have been determined. rsc.org These studies revealed that the 1,3-dioxane-4,6-dione (B14002328) ring adopts a boat conformation in both structures. A key feature observed in these structures is the presence of intramolecular hydrogen bonding between the N-H of the hydrazone and a carbonyl oxygen of the dioxane ring. In the case of the 2-nitro derivative, the nitro group also participates in this hydrogen bonding.

The crystal structure of 2,2-dimethyl-5-((2-phenylhydrazinyl)methylene)-1,3-dioxane-4,6-dione has also been reported, confirming the connectivity and stereochemistry of the molecule. researchgate.net

The following table presents selected crystallographic data for a related compound:

| Compound | 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.900 (3) |

| b (Å) | 10.249 (2) |

| c (Å) | 8.1357 (16) |

| β (°) | 94.47 (3) |

| V (ų) | 1155.5 (4) |

Data sourced from Acta Crystallographica Section E. nih.gov

Information on the Chemical Compound “this compound” is Not Available in Current Scientific Literature

A thorough and extensive search of scientific databases and chemical literature has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed article focusing on its mass spectrometry and reactivity profiles.

Despite these comprehensive efforts, no specific data or scholarly publications pertaining to the synthesis, mass spectrometric analysis, fragmentation patterns, or the reactivity of substituted derivatives of this compound could be located.

It is important to note that the requested compound is structurally similar to the well-known and extensively studied compound 2,2-Dimethyl-1,3-dioxane-4,6-dione , commonly known as Meldrum's acid. The vast majority of search queries for the requested trione redirect to information about this dione.

Due to the complete absence of available scientific information for "this compound," it is not possible to generate the requested article on the following topics as outlined:

Reactivity Profiles of Substituted this compound Systems

We are therefore unable to provide an article that meets the specified requirements of being thorough, informative, and scientifically accurate while strictly adhering to the provided outline for the requested chemical compound.

Potential Applications in Advanced Organic Synthesis and Methodology Development

Strategic Role as a Conceptual Intermediate in Complex Molecule Synthesis

Meldrum's acid and its derivatives have proven to be invaluable as synthetic building blocks in the total synthesis of a variety of complex natural products, including terpene lactones, indole (B1671886) alkaloids, and tetramic acids. researchgate.net Its utility stems from its ability to act as a highly reactive C3 synthon, readily participating in a range of chemical transformations. rsc.org

One notable example of its strategic application is in the total synthesis of (±)-taiwaniaquinol B. researchgate.netacs.org In this synthesis, a domino Friedel-Crafts acylation/α-tert alkylation reaction involving a Meldrum's acid derivative was a key step in constructing the intricate carbocyclic core of the natural product. researchgate.netacs.org The high reactivity of the Meldrum's acid moiety allows for the formation of key intermediates under mild conditions, which is crucial when dealing with sensitive functional groups present in complex molecules.

The thermal decomposition of Meldrum's acid derivatives to generate highly reactive ketene (B1206846) intermediates is another powerful strategy in complex molecule synthesis. researchgate.net This approach has been successfully employed in the synthesis of various natural products and their analogs. chemicalbook.com The in situ generation of ketenes from Meldrum's acid precursors provides a reliable method for accessing these transient species, which can then participate in a variety of cycloaddition and acylation reactions to build complex molecular frameworks. rsc.orgresearchgate.net

Development of Novel Carbon-Carbon Bond-Forming Reactions through Trione (B1666649) Derivatives

The unique electronic properties of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) and its derivatives have led to the development of novel carbon-carbon bond-forming reactions. The high acidity of the C5 proton (pKa ≈ 4.9) facilitates its participation as a nucleophile in a variety of reactions. chemicalbook.com

Knoevenagel Condensation: Alkylidene derivatives of Meldrum's acid, formed via Knoevenagel condensation with aldehydes and ketones, are powerful electrophiles. nih.govmdpi.com These intermediates are highly susceptible to nucleophilic attack, enabling a wide range of subsequent transformations for C-C bond formation. rsc.org

Michael Addition: Meldrum's acid is an excellent Michael donor, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org This reaction has been extensively used to form new C-C bonds and construct complex carbon skeletons. Asymmetric organocatalytic Michael additions of Meldrum's acid to nitroalkenes have been achieved with high enantioselectivity using bifunctional thiourea (B124793) organocatalysts derived from Cinchona alkaloids. researchgate.netamanote.com

Domino Reactions: The reactivity of Meldrum's acid derivatives has been harnessed in domino reaction sequences to rapidly build molecular complexity. For instance, domino syntheses of coumarin (B35378) derivatives and tetrahydrofluorenones have been developed through a combination of conjugate additions, Diels-Alder cycloadditions, and C-H functionalization reactions involving alkylidene Meldrum's acids. acs.org

Formation of All-Carbon Quaternary Stereocenters: The asymmetric formation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Alkylidene derivatives of Meldrum's acid have been successfully employed as acceptors in the enantioselective conjugate addition of dialkylzinc nucleophiles, providing access to chiral molecules with all-carbon quaternary centers. researchgate.net

Interactive Data Table: Examples of C-C Bond-Forming Reactions with 2,2-Dimethyl-1,3-dioxane-4,6-dione Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Knoevenagel Condensation | Aldehyde/Ketone, Meldrum's acid | Basic or Lewis acidic catalyst | Alkylidene Meldrum's acid | nih.gov |

| Michael Addition | Meldrum's acid, α,β-Unsaturated compound | Organocatalyst (e.g., thiourea) | Adduct with new C-C bond | researchgate.netamanote.com |

| Domino Reaction | Alkylidene Meldrum's acid, Dienophile | Thermal or Lewis acid | Polycyclic compounds | acs.org |

| Quaternary Center Formation | Alkylidene Meldrum's acid, Dialkylzinc | Copper catalyst/Chiral ligand | Chiral molecule with quaternary center | researchgate.net |

Catalytic Applications Involving 2,2-Dimethyl-1,3-dioxane-4,5,6-trione Systems or Their Analogues

The development of catalytic asymmetric transformations using Meldrum's acid and its derivatives is an active area of research. These substrates have been shown to be highly effective in a variety of catalytic systems, leading to the synthesis of chiral molecules with high enantiomeric excess.

Organocatalysis: As mentioned previously, the asymmetric Michael addition of Meldrum's acid to nitroalkenes can be efficiently catalyzed by chiral bifunctional thiourea organocatalysts. researchgate.net This approach provides a metal-free method for the synthesis of enantioenriched products. Furthermore, organocatalyzed multicomponent Knoevenagel–Michael-cyclocondensation reactions have been developed using cinchona alkaloids as catalysts, leading to the formation of complex heterocyclic structures with good enantioselectivity. rsc.org

Metal Catalysis: Palladium-catalyzed diastereo- and enantioselective formal [3+2]-cycloadditions between substituted vinylcyclopropanes and Meldrum's acid alkylidenes have been reported. nih.gov These reactions afford highly substituted cyclopentane (B165970) products with excellent levels of stereocontrol. nih.gov Additionally, a combination of copper and silver catalysis has been used for the enantioselective synthesis of δ-lactones from alkylidene Meldrum's acid derivatives and alkynes. rsc.org

Contribution to Diversity-Oriented Synthesis and Privileged Scaffold Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk Meldrum's acid is a valuable building block in DOS due to its ability to participate in a wide range of reactions and generate complex and diverse molecular scaffolds. researchgate.netfiu.edu

Privileged Scaffolds: Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. Meldrum's acid has been instrumental in the synthesis of numerous privileged scaffolds, including:

Pyridines and Pyrimidines: A variety of synthetic methods have been developed for the preparation of pyridine (B92270) and pyrimidine (B1678525) derivatives using Meldrum's acid as a key starting material. sigmaaldrich.comscispace.com

Quinolines: The thermal cyclization of anilinomethylene derivatives of Meldrum's acid provides an efficient route to 4(1H)-quinolinones, an important class of heterocyclic compounds with diverse biological activities. researchgate.net A new method for the preparation of tetrahydroquinolin-2-one derivatives has been developed using acyl Meldrum's acids. nih.gov

Spirooxindoles: Chiral spirooxindoles are prominent motifs in natural products and pharmaceuticals. rsc.orgrsc.org Meldrum's acid has been used in multicomponent reactions for the synthesis of pharmacologically important spirooxindole derivatives. researchgate.netnih.gov

The use of multicomponent reactions (MCRs) involving Meldrum's acid is a particularly powerful strategy in DOS. researchgate.net MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, leading to the efficient generation of large libraries of compounds for biological screening.

Interactive Data Table: Privileged Scaffolds Synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione

| Scaffold | Synthetic Approach | Key Features | Ref. |

| Pyridines | Multicomponent reactions | Access to diverse substitution patterns | sigmaaldrich.com |

| Pyrimidines | Cyclocondensation reactions | Important for medicinal chemistry | scispace.com |

| Quinolines | Thermal cyclization of anilinomethylene derivatives | Biologically active heterocycles | researchgate.net |

| Tetrahydroquinolin-2-ones | Reaction of enaminones with acyl Meldrum's acids | Biologically useful scaffold | nih.gov |

| Spirooxindoles | Three-component domino reaction | Privileged structural motif | researchgate.netnih.gov |

Future Directions and Research Perspectives

Innovative Strategies for the Practical Synthesis of the Parent 2,2-Dimethyl-1,3-dioxane-4,5,6-trione

The synthesis of the parent this compound presents a significant challenge due to the inherent instability of the vicinal tricarbonyl moiety. Direct oxidation of the readily available 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) at the C5 position is a logical, yet potentially problematic approach. The high acidity of the C5 methylene (B1212753) protons in Meldrum's acid makes it susceptible to various reactions that might compete with the desired oxidation.

Future synthetic strategies could focus on novel oxidation methodologies that operate under mild conditions to prevent decomposition of the sensitive tricarbonyl system. One promising avenue is the use of modern hypervalent iodine reagents, which have shown efficacy in the synthesis of other vicinal tricarbonyl compounds. Another innovative approach could involve the use of ozone or singlet oxygen under carefully controlled cryogenic conditions.

An alternative strategy could bypass the direct oxidation of Meldrum's acid altogether. The construction of the tricarbonyl system prior to the formation of the dioxane ring could be a viable, albeit more complex, route. This might involve the synthesis of a protected form of a 1,2,3-triketone precursor which can then be cyclized with acetone (B3395972) or a related acetal-forming reagent.

Table 1: Potential Synthetic Precursors and Reagents

| Precursor/Reagent | Synthetic Approach | Potential Challenges |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Direct oxidation of the C5 position | Over-oxidation, decomposition of the product, competing side reactions |

| Hypervalent iodine reagents | Mild oxidation of a suitable precursor | Reagent compatibility with the dioxane ring |

| Ozonolysis | Controlled oxidation of an unsaturated precursor | Non-selective cleavage, harsh reaction conditions |

| Pre-formed tricarbonyl synthon | Cyclization with an acetone equivalent | Synthesis and stability of the tricarbonyl precursor |

Deeper Theoretical Investigations to Guide Experimental Efforts

Given the likely high reactivity and potential instability of this compound, in-depth theoretical and computational studies are crucial to guide and inform any future synthetic endeavors. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, stability, and preferred conformations.

These computational models can predict key properties such as bond lengths, bond angles, and vibrational frequencies, which would be invaluable for the characterization of the molecule if it were to be synthesized. Furthermore, theoretical calculations can map out the potential energy surface for various reaction pathways, helping to identify the most plausible synthetic routes and predict potential decomposition pathways to be avoided.

Modeling the reactivity of the three distinct carbonyl groups will be of particular importance. Theoretical studies can predict the relative electrophilicity of each carbonyl carbon, providing a roadmap for its expected reactivity with various nucleophiles. This information is critical for designing selective reactions and for understanding the fundamental chemical behavior of this highly functionalized heterocyclic system.

Expansion of the Reaction Repertoire for Known Trione (B1666649) Derivatives

While information on the parent this compound is scarce, the broader class of cyclic vicinal tricarbonyls has a known, albeit specialized, reaction repertoire. Future research should aim to expand upon these known reactions and explore new transformations.

The central carbonyl group in vicinal tricarbonyl systems is typically the most electrophilic and is prone to hydration. The reactivity of this compound with a wide range of nucleophiles, including alcohols, amines, and thiols, would be a fertile ground for investigation. These reactions could lead to a diverse array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the tricarbonyl moiety can participate in various pericyclic reactions, such as Diels-Alder and ene reactions, acting as a highly reactive dienophile or enophile. The exploration of these cycloaddition reactions could provide rapid access to complex polycyclic architectures.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Chemistry

The study of a highly reactive and potentially transient species like this compound necessitates a close collaboration between synthetic and computational chemists. As outlined previously, theoretical calculations can provide a predictive framework to guide synthetic efforts.

Conversely, any experimental data that can be obtained, even if it is only spectroscopic evidence of a transient intermediate, would be invaluable for refining and validating the computational models. This synergistic interplay between theory and experiment will be essential for making significant progress in understanding the fundamental properties and reactivity of this challenging molecule.

For instance, computational studies could predict the infrared stretching frequencies of the three carbonyl groups. Experimental attempts to synthesize the trione could then utilize in-situ infrared spectroscopy to search for the appearance of these predicted signals, providing evidence for the formation of the target compound, even if it cannot be isolated.

Exploration of Uncharted Reactivity in Cyclic Vicinal Tricarbonyl Systems

The unique structural feature of having a vicinal tricarbonyl system embedded within a dioxane ring opens up possibilities for uncharted reactivity. The influence of the acetal (B89532) group at the C2 position on the electronic properties and reactivity of the tricarbonyl moiety is an area ripe for exploration.

Potential areas of novel reactivity to be investigated include:

Photochemical Reactions: The presence of three carbonyl groups suggests a rich and complex photochemistry. Irradiation with UV light could lead to novel rearrangements, cycloadditions, or fragmentation reactions.

Radical Chemistry: The tricarbonyl system could be susceptible to attack by radicals, or it could serve as a precursor to novel radical species upon reduction or oxidation.

Transition Metal Catalysis: The coordination of the tricarbonyl moiety to transition metals could lead to novel catalytic transformations, such as C-H activation or cross-coupling reactions.

The exploration of these and other uncharted reaction pathways will undoubtedly expand our understanding of the fundamental chemistry of cyclic vicinal tricarbonyl systems and could lead to the discovery of new and powerful synthetic methodologies.

Q & A

Q. What are the optimal methods for synthesizing and purifying Meldrum’s acid derivatives?

Meldrum’s acid derivatives are typically synthesized via acylation or condensation reactions. For example, 5-benzoyl derivatives can be prepared by reacting Meldrum’s acid with benzoyl chloride in acetonitrile in the presence of DMAP as a catalyst. The product is isolated by acidification, filtration, and drying, yielding ~90% purity . Purification often involves recrystallization from ethanol or dichloromethane. Analytical techniques like NMR (¹H/¹³C) and IR spectroscopy are critical for confirming structural integrity .

Q. How can crystallographic data resolve ambiguities in the structural conformation of Meldrum’s acid derivatives?

Single-crystal X-ray diffraction (SC-XRD) is essential for determining the boat-shaped conformation of the 1,3-dioxane ring in derivatives like 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Hydrogen-bonded dimeric structures (e.g., R₂²(20) motifs) are often observed, which stabilize the crystal lattice. Comparing experimental SC-XRD data with density functional theory (DFT)-optimized geometries (using B3LYP/6-31G**) validates molecular conformations .

Q. What spectroscopic techniques are most effective for characterizing Meldrum’s acid intermediates?

- NMR : ¹H NMR can identify methyl groups (δ ~1.7 ppm) and keto-enol tautomerism. ¹³C NMR distinguishes carbonyl carbons (δ ~160-170 ppm) and quaternary carbons.

- IR : Strong carbonyl stretches (ν ~1690–1740 cm⁻¹) confirm diketone groups.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can Meldrum’s acid derivatives be utilized in designing light-responsive polymer surfaces?

Functionalizing polymers with photoactive Meldrum’s acid derivatives (e.g., 5-((2Z,4E)-5-(diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione) enables tunable surface properties. Irradiation at 515 nm induces isomerization, altering hydrophobicity or adhesion. Applications include smart coatings and biosensors. Kinetic studies using UV-Vis spectroscopy track isomerization efficiency .

Q. What experimental approaches validate the anti-biofilm activity of Meldrum’s acid derivatives?

Sub-minimum inhibitory concentrations (sub-MIC) of furan-functionalized derivatives (e.g., 5-(furan-2-yl methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione) inhibit bacterial swarming motility in Pseudomonas aeruginosa. Assays involve agar plates with 0.5% agar, 0.5% peptone, and 1% glucose, incubated at 37°C. Quantifying optical density (OD) reductions and colony morphology confirms anti-biofilm efficacy .

Q. How do computational methods (DFT) complement experimental data in studying Meldrum’s acid thermodynamics?

DFT calculations at the B3LYP/6-31G** level predict enthalpy of formation (ΔHf) for derivatives, which can be cross-validated with combustion calorimetry. For example, ΔHf for 3,6-diphenyl-1,2,4,5-tetroxane derivatives shows <5% deviation between experimental and theoretical values. Molecular geometry parameters (bond lengths, angles) derived from DFT align with SC-XRD data .

Q. What strategies address contradictions in reaction yields when synthesizing acylated Meldrum’s acid derivatives?

Discrepancies in yields often arise from competing side reactions (e.g., hydrolysis or dimerization). Optimizing reaction conditions—such as using anhydrous solvents (acetonitrile), low temperatures (0–5°C), and stoichiometric DMAP—minimizes side products. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures timely quenching .

Methodological Considerations

- Synthetic Protocols : Always use freshly distilled reagents to avoid moisture-induced degradation.

- Crystallization : Slow evaporation from ethanol yields high-purity crystals for SC-XRD.

- Biological Assays : Include positive controls (e.g., ciprofloxacin for anti-biofilm studies) and triplicate measurements for statistical rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.